molecular formula C12H16ClNO2 B8298999 6-Chloro-2,4-diethyl-pyridine-3-carboxylic acid ethylester

6-Chloro-2,4-diethyl-pyridine-3-carboxylic acid ethylester

Cat. No.: B8298999
M. Wt: 241.71 g/mol
InChI Key: NWPFNFLXVIDBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,4-diethyl-pyridine-3-carboxylic acid ethylester is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 6-chloro-2,4-diethylpyridine-3-carboxylate

InChI

InChI=1S/C12H16ClNO2/c1-4-8-7-10(13)14-9(5-2)11(8)12(15)16-6-3/h7H,4-6H2,1-3H3

InChI Key

NWPFNFLXVIDBSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1C(=O)OCC)CC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.73 g (14.12 mmol) 2,4-diethyl-pyridine-3-carboxylic acid ethylester in chloroform (109 ml) was added 6.97 g, (70% pure, 28.29 mmol) mCPBA at 0° C. The reaction mixture was stirred at RT for 6 h and was then diluted with chloroform and washed with a sat. NaHCO3 sol and brine. The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in POCl3 (70 ml) and the reaction mixture was heated at 110° C. for 6.5 h. Then excess POCl3 was evaporated and cold water was added to the residue. The mixture was basified with a sat. NaHCO3 sol to pH˜10 and was extracted EtOAc. The organic layer was washed with water and brine, dried over Na2SO4 and concentrated in vacuo. Purification of this residue by CC (hexane/EtOAc 9:1) provided 1.6 g (7.02 mmol, 20%) 6-chloro-2,4-diethyl-pyridine-3-carboxylic acid ethylester.
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
28.29 mmol
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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